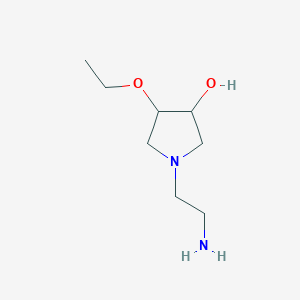

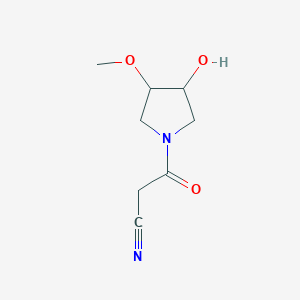

![molecular formula C13H22N2O2 B1493194 Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone CAS No. 2098000-71-4](/img/structure/B1493194.png)

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

Vue d'ensemble

Description

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone, commonly referred to as AZM, is a cyclic amide and a member of the azetidine family. It is a colorless and odorless crystalline solid with a melting point of 143-145°C. AZM is a structural analog of the neurotransmitter acetylcholine, and has been studied extensively as a potential therapeutic agent for a variety of diseases and conditions.

Applications De Recherche Scientifique

Metabolism of Strained Rings

Azetidin-3-yl derivatives, exemplified by AZD1979, demonstrate intriguing metabolic pathways involving glutathione S-transferase–catalyzed reactions. This metabolism does not require prior bioactivation by cytochrome P450, showcasing a direct pathway for the formation of glutathione conjugates. Such insights could influence the design of drugs with improved metabolic stability and reduced side effects (Li et al., 2019).

Innovative Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes highlights the potential of azetidin-3-yl derivatives as novel scaffolds in drug discovery. These compounds, synthesized from azetidinones, offer a versatile basis for developing new therapeutics, underscoring the chemical diversity and utility of such structures in medicinal chemistry (Chalyk et al., 2017).

Catalytic Asymmetric Additions

N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates the role of azetidinones in facilitating catalytic asymmetric additions, presenting a method to achieve high enantioselectivity. This showcases the application of azetidin-3-yl derivatives in synthetic organic chemistry, particularly in the synthesis of chiral compounds (Wang et al., 2008).

Synthesis of Novel Compounds

The synthesis of novel azetidinone derivatives as antibacterial and anticonvulsant agents highlights the therapeutic potential of these compounds. This research indicates the versatility of azetidin-3-yl derivatives in developing new treatments for bacterial infections and seizure disorders, demonstrating the broad applicability of these structures in pharmaceutical development (Rajasekaran & Murugesan, 2006).

Antimicrobial Activity

The design and synthesis of novel oxazolidinones, often derived from azetidinone precursors, show significant antimicrobial activity against a range of pathogens. These findings underscore the importance of azetidin-3-yl derivatives in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Devi et al., 2013).

Propriétés

IUPAC Name |

azetidin-3-yl-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-17-8-11-7-15(9-13(11)3-2-4-13)12(16)10-5-14-6-10/h10-11,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMOSDIQTDNKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(CC12CCC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

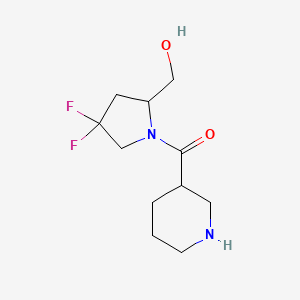

![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)

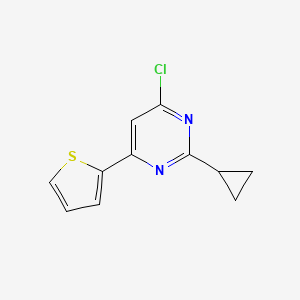

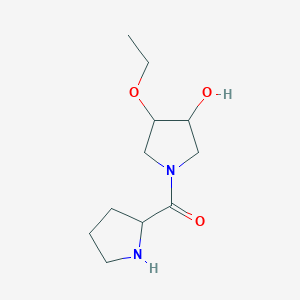

![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)

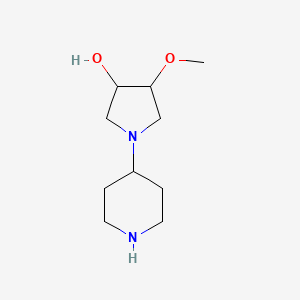

![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)

![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)

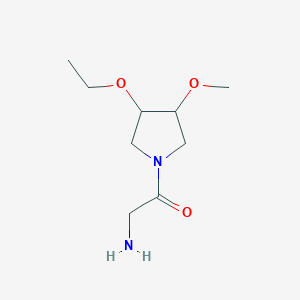

![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)

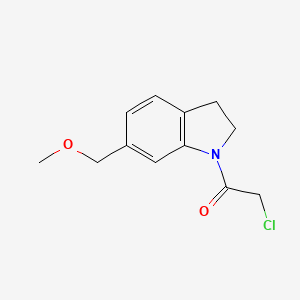

![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)